1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione
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Overview
Description
1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves multiple steps. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Isoindole Derivatives: These compounds also feature an isoindole ring and are studied for their pharmacological properties.
Uniqueness
What sets 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione apart is its unique bicyclic structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(6-amino-3-oxo-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione |
InChI |
InChI=1S/C14H13N3O3/c15-9-1-2-10-7(3-9)6-17(12(10)19)14-4-8(5-14)11(18)16-13(14)20/h1-3,8H,4-6,15H2,(H,16,18,20) |
InChI Key |
HVGVBEITHAPIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N3CC4=C(C3=O)C=CC(=C4)N |
Origin of Product |
United States |
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